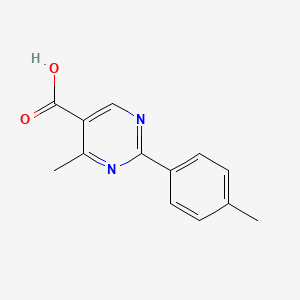![molecular formula C13H27N3 B1629760 1-([1,4'-Bipiperidin]-3-yl)-N,N-dimethylmethanamine CAS No. 883515-98-8](/img/structure/B1629760.png)
1-([1,4'-Bipiperidin]-3-yl)-N,N-dimethylmethanamine
Vue d'ensemble
Description
1-([1,4'-Bipiperidin]-3-yl)-N,N-dimethylmethanamine is a useful research compound. Its molecular formula is C13H27N3 and its molecular weight is 225.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
The primary target of (1,4’-Bipiperidin-3-ylmethyl)dimethylamine is the muscarinic receptor . Muscarinic receptors are a type of acetylcholine receptor that plays a crucial role in the nervous system. They are involved in various physiological functions, including heart rate, smooth muscle contraction, and neurotransmission .
Mode of Action
(1,4’-Bipiperidin-3-ylmethyl)dimethylamine acts as a muscarinic receptor antagonist . It competes with acetylcholine, a neurotransmitter, for binding to muscarinic receptors. By blocking these receptors, it inhibits the action of acetylcholine, leading to changes in nerve signal transmission .
Biochemical Pathways
The compound’s action primarily affects the cholinergic pathway . This pathway involves the neurotransmitter acetylcholine and its receptors, including muscarinic receptors. By blocking muscarinic receptors, (1,4’-Bipiperidin-3-ylmethyl)dimethylamine disrupts the normal functioning of this pathway .
Result of Action
The molecular and cellular effects of (1,4’-Bipiperidin-3-ylmethyl)dimethylamine’s action are primarily related to its antagonistic effect on muscarinic receptors. By blocking these receptors, it can alter nerve signal transmission, potentially leading to changes in physiological functions such as heart rate and smooth muscle contraction .
Analyse Biochimique
Biochemical Properties
(1,4’-Bipiperidin-3-ylmethyl)dimethylamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s structure allows it to bind to specific sites on enzymes, potentially inhibiting or activating their functions. For example, it may interact with enzymes involved in neurotransmitter synthesis, affecting their activity and altering biochemical pathways . The nature of these interactions can vary, but they often involve hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Cellular Effects
The effects of (1,4’-Bipiperidin-3-ylmethyl)dimethylamine on cells are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound may modulate the activity of G-protein coupled receptors (GPCRs), leading to changes in intracellular signaling cascades . Additionally, it can affect the expression of genes involved in cell growth, differentiation, and apoptosis. These changes can have significant impacts on cellular function and overall cell health.
Molecular Mechanism
At the molecular level, (1,4’-Bipiperidin-3-ylmethyl)dimethylamine exerts its effects through various mechanisms. It can bind to specific biomolecules, such as receptors or enzymes, altering their conformation and activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (1,4’-Bipiperidin-3-ylmethyl)dimethylamine can change over time. The compound’s stability and degradation are important factors to consider. Over time, it may degrade into other products, potentially altering its biological activity . Long-term studies have shown that the compound can have sustained effects on cellular function, but these effects may diminish as the compound degrades or is metabolized by the cells.
Dosage Effects in Animal Models
The effects of (1,4’-Bipiperidin-3-ylmethyl)dimethylamine vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biological changes. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response . At very high doses, the compound may exhibit toxic or adverse effects, impacting the health and function of the animals.
Metabolic Pathways
(1,4’-Bipiperidin-3-ylmethyl)dimethylamine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds . These interactions can affect metabolic flux and the levels of metabolites within the cells. Understanding these pathways is crucial for determining the compound’s overall impact on cellular metabolism.
Transport and Distribution
The transport and distribution of (1,4’-Bipiperidin-3-ylmethyl)dimethylamine within cells and tissues are essential for its biological activity. The compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cells, it may localize to specific compartments or accumulate in certain tissues, influencing its overall activity and function.
Subcellular Localization
The subcellular localization of (1,4’-Bipiperidin-3-ylmethyl)dimethylamine is critical for its activity. The compound may be directed to specific cellular compartments or organelles by targeting signals or post-translational modifications . This localization can affect its interactions with other biomolecules and its overall biological activity.
Propriétés
IUPAC Name |
N,N-dimethyl-1-(1-piperidin-4-ylpiperidin-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27N3/c1-15(2)10-12-4-3-9-16(11-12)13-5-7-14-8-6-13/h12-14H,3-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BACUERBVBVPLKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CCCN(C1)C2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90629567 | |
| Record name | 1-([1,4'-Bipiperidin]-3-yl)-N,N-dimethylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90629567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
883515-98-8 | |
| Record name | 1-([1,4'-Bipiperidin]-3-yl)-N,N-dimethylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90629567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[(3,4-Dimethylphenyl)methyl]piperidine-3-carboxylic acid](/img/structure/B1629681.png)






![4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde](/img/structure/B1629691.png)


